![molecular formula C16H20N2O4 B4612617 N-[3-(dimethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4612617.png)
N-[3-(dimethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-[3-(dimethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.14230712 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Interactions
The study by Fattahi et al. (2018) focused on the synthesis of new tricyclic products through the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides, showcasing the chemical versatility of chromene derivatives in creating complex molecular structures. This work highlights the potential of using similar chromene-based compounds in synthesizing novel chemical entities with specific properties (Fattahi, Davoodnia, Pordel, Beyramabadi, & Tavakoli-Hoseini, 2018).
Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based, fluorescent hydroxyl radical indicator, demonstrating the application of chromene derivatives in detecting and quantifying reactive oxygen species, which is crucial for understanding oxidative stress in biological systems (Singh, Yang, Adelstein, & Kassis, 2008).
Novel Chemical Frameworks and Potential Antitumor Activity
The research by Kemnitzer et al. (2004) discovered 4-aryl-4H-chromenes as a new series of apoptosis inducers, identifying the potential of chromene derivatives, similar to the chemical of interest, as anticancer agents. This study exemplifies how the modification of the chromene scaffold can lead to the development of compounds with significant biological activity (Kemnitzer, Drewe, Jiang, Zhang, Wang, Zhao, Jia, Herich, Labreque, Storer, Meerovitch, Bouffard, Denis, Blais, Lamothe, Attardo, Gourdeau, Tseng, Kasibhatla, & Cai, 2004).
Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon light irradiation, demonstrating the potential use of chromene derivatives in creating light-responsive materials. This study showcases the adaptability of chromene structures in developing smart materials for biomedical applications (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-18(2)9-5-8-17-15(19)12-10-11-6-4-7-13(21-3)14(11)22-16(12)20/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDMLNVDJUEFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(phenylsulfonyl)acetamide](/img/structure/B4612543.png)
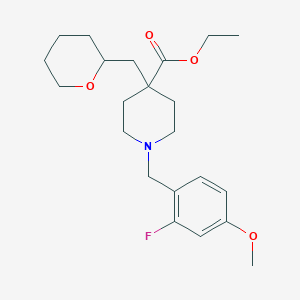
![N-[3-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4612554.png)
![3-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4612560.png)
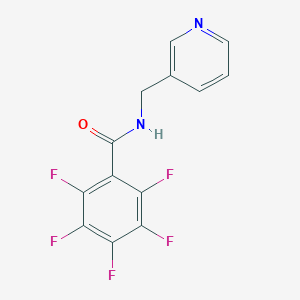
![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4612572.png)
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4612574.png)

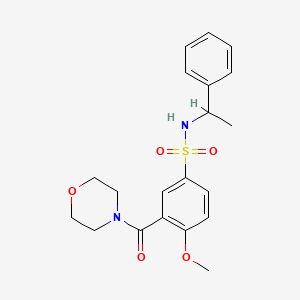
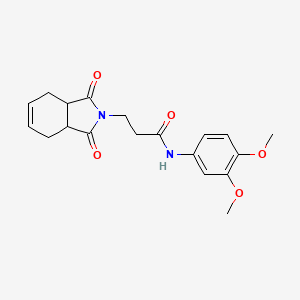
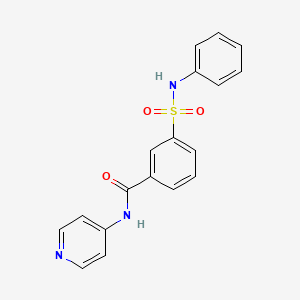
![3-CYCLOHEXYL-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B4612612.png)
![DIMETHYL 5-{[(3,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE](/img/structure/B4612613.png)
